molecular formula C14H13N3O3S2 B2595284 N-(3-cyanothiophen-2-yl)-4-(dimethylsulfamoyl)benzamide CAS No. 865545-82-0

N-(3-cyanothiophen-2-yl)-4-(dimethylsulfamoyl)benzamide

Cat. No. B2595284
CAS RN: 865545-82-0
M. Wt: 335.4
InChI Key: ZIJMVSRTJRVXQP-UHFFFAOYSA-N
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Description

N-(3-cyanothiophen-2-yl)-4-(dimethylsulfamoyl)benzamide, commonly known as TCS 2312, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the sulfonamide class of compounds and has been shown to possess a variety of biochemical and physiological effects.

Scientific Research Applications

Synthesis and Chemical Reactivity

N-(3-cyanothiophen-2-yl)-4-(dimethylsulfamoyl)benzamide is structurally related to various benzamide derivatives, which have been extensively studied for their chemical synthesis and reactivity. For instance, benzamides and their derivatives have been synthesized through various chemical reactions, including Bischler-Napieralski reactions, and have shown potential in the synthesis of complex molecules (Browne, Skelton, & White, 1981). Similarly, the sulfonylation and chlorosulfonation of N-benzyl carboxamides have been explored, demonstrating the versatility of benzamide derivatives in chemical synthesis (Cremlyn, Ellis, & Pinney, 1989).

Biological Evaluation

Compounds structurally related to N-(3-cyanothiophen-2-yl)-4-(dimethylsulfamoyl)benzamide have been evaluated for their biological activities. For example, various benzamide derivatives have been investigated for their anticancer properties, with some showing promising results against human cancer cell lines (Tiwari et al., 2017). Additionally, benzamide derivatives have been synthesized and characterized for their potential as organic semiconductors, highlighting their applications beyond medicinal chemistry (Kashiki et al., 2011).

Applications in Materials Science

The electrical conductivity and application as catalysts of benzamide derivatives, including those structurally similar to N-(3-cyanothiophen-2-yl)-4-(dimethylsulfamoyl)benzamide, have been explored. For example, enhancements in the electrical conductivity of polymer composites by the addition of sulfonated benzamide derivatives have been reported, indicating their potential in materials science applications (Kim et al., 2002).

properties

IUPAC Name

N-(3-cyanothiophen-2-yl)-4-(dimethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O3S2/c1-17(2)22(19,20)12-5-3-10(4-6-12)13(18)16-14-11(9-15)7-8-21-14/h3-8H,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIJMVSRTJRVXQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C=CS2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-cyanothiophen-2-yl)-4-(dimethylsulfamoyl)benzamide

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